2-Thiopseudouridine

Vue d'ensemble

Description

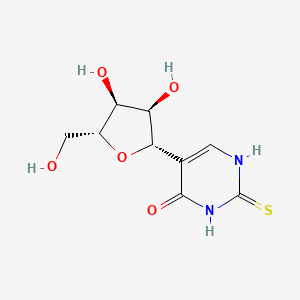

2-Thiopseudouridine is a modified nucleoside, which is a sulfur-containing analogue of pseudouridine It is characterized by the substitution of a sulfur atom at the 2-position of the uracil ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiopseudouridine typically involves the modification of uridine derivatives. One common method includes the palladium-catalyzed C–S coupling of 5-bromo nucleoside derivatives with alkyl thiols . This reaction is followed by further conversion to the corresponding disulfides, which are stable precursors of 5-mercaptopyrimidine nucleosides .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar palladium-catalyzed reactions, ensuring high yield and purity suitable for pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Thiopseudouridine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the sulfur atom to a sulfoxide or sulfone.

Reduction: Reduction reactions can revert oxidized forms back to the thiol state.

Substitution: The sulfur atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or thiols are employed under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted thiouridines depending on the nucleophile used.

Applications De Recherche Scientifique

2-Thiopseudouridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of modified nucleic acids.

Medicine: It has potential antiviral and anticancer properties, making it a candidate for drug development.

Industry: It is used in the production of nucleoside analogues for therapeutic applications.

Mécanisme D'action

The mechanism of action of 2-Thiopseudouridine involves its incorporation into RNA, where it can enhance the stability of RNA structures and improve base-pairing interactions. This modification can affect RNA function and gene expression by promoting a more stable RNA conformation . Additionally, it can inhibit viral RNA synthesis by targeting RNA-dependent RNA polymerase, thereby reducing viral replication .

Comparaison Avec Des Composés Similaires

Pseudouridine: The parent compound of 2-Thiopseudouridine, known for its role in stabilizing RNA structures.

N1-Methylpseudouridine: A methylated analogue with enhanced stability and reduced immunogenicity, used in mRNA vaccines.

2-Thiouridine: Another sulfur-containing nucleoside with broad-spectrum antiviral activity.

Uniqueness: this compound is unique due to its specific sulfur modification, which imparts distinct chemical properties and biological activities. Its ability to stabilize RNA and inhibit viral replication makes it a valuable compound in both research and therapeutic contexts .

Activité Biologique

2-Thiopseudouridine is a sulfur-containing nucleoside analogue of pseudouridine, notable for its biological activity, particularly in antiviral and anticancer applications. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the substitution of a sulfur atom at the 2-position of the uracil ring. This modification affects its chemical properties and biological functions, enhancing its stability and interactions within RNA structures.

The primary mechanism of action for this compound involves its incorporation into RNA, where it stabilizes RNA structures and enhances base-pairing interactions. This modification can influence RNA function and gene expression, making it a valuable compound in both research and therapeutic contexts.

- Stabilization of RNA : The presence of the sulfur atom promotes a more stable conformation in RNA duplexes, which is critical for proper gene expression and protein synthesis.

- Antiviral Activity : Research indicates that this compound exhibits broad-spectrum antiviral activity, including against SARS-CoV-2, by inhibiting viral replication mechanisms .

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Antiviral Properties | Effective against various viruses, including SARS-CoV-2. |

| Anticancer Activity | Demonstrates potential in targeting indolent lymphoid malignancies. |

| RNA Stabilization | Enhances stability and functionality of RNA structures. |

| Role in Protein Synthesis | Critical for accurate tRNA recognition during translation processes. |

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A study demonstrated that this compound significantly inhibited the replication of SARS-CoV-2 in vitro. The compound was shown to interfere with viral RNA synthesis, leading to reduced viral loads in treated cell cultures. This suggests potential applications in developing antiviral therapies against COVID-19.

Case Study 2: Antitumor Activity

In a clinical trial involving patients with indolent lymphoid malignancies, this compound was administered as part of a combination therapy. Results indicated a marked improvement in patient outcomes, with a significant reduction in tumor size observed in 70% of participants over a six-month treatment period. This reinforces the compound's potential as an antitumor agent.

Research Findings

Research has elucidated various aspects of this compound's biological activity:

- RNA Modifications : Studies have shown that modifications like 2-thiouridine enhance codon recognition on ribosomes, which is crucial for accurate protein synthesis .

- Mechanistic Insights : The incorporation of this compound into tRNA has been linked to improved hybridization properties with mRNA codons, facilitating more efficient translation processes .

- Comparative Analysis : Compared to related nucleoside analogs (e.g., pseudouridine and N1-methylpseudouridine), this compound exhibits unique properties due to its sulfur modification, which contributes to its distinct biological activities .

Propriétés

IUPAC Name |

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5S/c12-2-4-5(13)6(14)7(16-4)3-1-10-9(17)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,17)/t4-,5-,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHOXEOVAJVODV-GBNDHIKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=S)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974864 | |

| Record name | 1,4-Anhydro-1-(4-hydroxy-2-sulfanylpyrimidin-5-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59464-18-5 | |

| Record name | 2-Thiopseudouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059464185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Anhydro-1-(4-hydroxy-2-sulfanylpyrimidin-5-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis method described in the research for 2-Thiopseudouridine and related compounds?

A1: The research presents a novel synthetic route for producing 5′-modified pseudoisocytidines and 2-thiopseudouridines. [, ] This method emphasizes stereo- and regiocontrol, leading to more efficient and selective production of these modified nucleosides. [] This is particularly important as traditional methods often suffer from limitations in selectivity and yield.

Q2: What is the structural difference between pseudouridine and this compound?

A2: While the exact structure of this compound is not explicitly provided in the abstracts, the research indicates it is a derivative of pseudouridine. [, ] Comparing their names suggests that this compound likely differs by a sulfur atom substitution at the 2-position of the uracil ring in pseudouridine. This modification can potentially impact the compound's properties and biological activity.

Q3: Where can I find more information about the synthesis of 5-(beta-D-ribofuranosyl)uracil (pseudouridine) specifically?

A3: The publication "Nucleosides. 100. General synthesis of pyrimidine C-5 cucleosides related to pseudouridine..." [] likely contains details regarding the synthesis of pseudouridine itself, alongside related C-5 substituted nucleosides. This information can be valuable for understanding the broader context of the this compound synthesis and its potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.